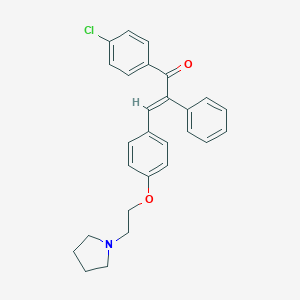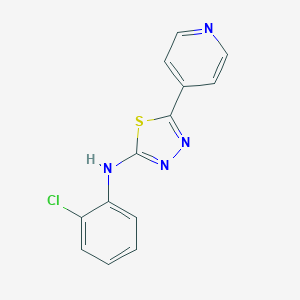![molecular formula C13H27NO4S2 B231279 N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine CAS No. 19142-95-1](/img/structure/B231279.png)
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential use in treating various diseases, including hypertension, cancer, and stroke.
作用机制
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine selectively inhibits the enzyme 20-HETE synthase, which is involved in the synthesis of 20-HETE. This compound is a potent vasoconstrictor and promotes the growth and proliferation of cancer cells. By inhibiting 20-HETE synthesis, this compound can reduce blood pressure and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting the growth of cancer cells, and protecting against brain damage in animal models of stroke. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine in lab experiments is its specificity for 20-HETE synthase. This allows researchers to selectively inhibit the synthesis of 20-HETE without affecting other enzymes or pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine, including:
1. Further studies on the mechanism of action of this compound and its effects on other pathways and enzymes.
2. Development of new synthetic methods for this compound to improve its purity and yield.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Clinical trials to evaluate the safety and efficacy of this compound in treating hypertension, cancer, and other diseases.
5. Studies on the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a selective inhibitor of 20-HETE synthase that has potential applications in treating hypertension, cancer, and stroke. Its mechanism of action involves blocking the synthesis of 20-HETE, which is involved in the growth and proliferation of cancer cells and the regulation of blood pressure. While this compound has several advantages for lab experiments, its potential toxicity and limited availability are important considerations. Future research on this compound will focus on improving its synthetic methods, evaluating its safety and efficacy in clinical trials, and exploring its potential use in combination with other drugs or therapies.
合成方法
The synthesis of N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine involves several steps, including the reaction of 2-bromoethyl hydrogen sulfate with thioacetamide to form N-(2-hydroxyethyl)thioacetamide. This compound is then reacted with 4-(2-methoxycyclohexyl)butan-1-amine to form this compound. The final product is purified through column chromatography to obtain a white powder.
科学研究应用
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine has been studied extensively for its potential use in treating various diseases, including hypertension, cancer, and stroke. Research has shown that this compound can inhibit the growth of cancer cells by blocking the synthesis of 20-HETE, which is involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension and to protect against brain damage in animal models of stroke.
属性
CAS 编号 |
19142-95-1 |
|---|---|
分子式 |
C13H27NO4S2 |
分子量 |
325.5 g/mol |
IUPAC 名称 |
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine |
InChI |
InChI=1S/C13H27NO4S2/c1-17-13-8-3-2-6-12(13)7-4-5-9-14-10-11-18-20(15,16)19/h12-14H,2-11H2,1H3,(H,15,16,19)/t12?,13-/m0/s1 |
InChI 键 |
MMISKLSMCQTQDN-ABLWVSNPSA-N |
手性 SMILES |
CO[C@H]1CCCCC1CCCCNCCOS(=O)(=S)O |
SMILES |
COC1CCCCC1CCCCNCCOS(=O)(=S)O |
规范 SMILES |
COC1CCCCC1CCCCNCCOS(=O)(=S)O |
同义词 |
2-[4-(2-Methoxycyclohexyl)butyl]aminoethanethiol sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)

![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)


![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)